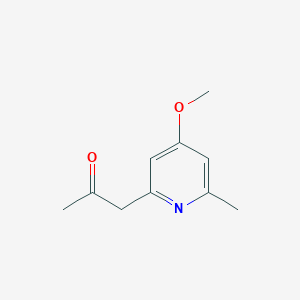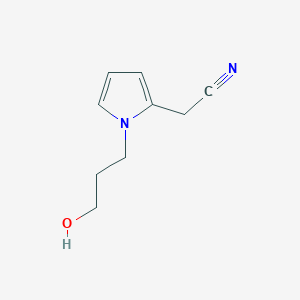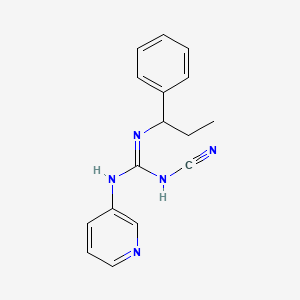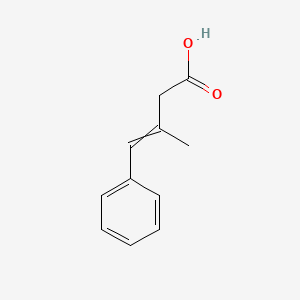
3-methyl-4-phenylbut-3-enoic acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-phenylbut-3-enoic acid typically involves the reaction of bicyclo[1.1.0]butane carboxylic acid with diverse amines. This reaction is facilitated by specific catalysts and under controlled temperature and pressure conditions to ensure high yield and purity . The process can be summarized as follows:
Starting Materials: Bicyclo[1.1.0]butane carboxylic acid and a suitable amine.
Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes:
Batch Reactors: For small to medium-scale production.
Continuous Flow Reactors: For large-scale production, offering better control over reaction parameters and higher efficiency.
Purification: Post-reaction, the product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
3-methyl-4-phenylbut-3-enoic acid undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, this compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or hydroxides.
科学的研究の応用
3-methyl-4-phenylbut-3-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism by which 3-methyl-4-phenylbut-3-enoic acid exerts its effects involves its interaction with specific molecular targets. It is known to act as a covalent binder, targeting cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects . The pathways involved include:
Covalent Binding: Formation of covalent bonds with cysteine residues.
Enzyme Modulation: Alteration of enzyme activity through covalent modification.
Signal Transduction: Impact on cellular signaling pathways through protein modification.
類似化合物との比較
3-methyl-4-phenylbut-3-enoic acid is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Bicyclo[1.1.0]butane derivatives: Known for their strained ring structure and reactivity.
Acrylamides: Used as bioisosteres but with different stability profiles.
Cyclopropanes: Another class of strained ring compounds with distinct reactivity patterns.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
3-methyl-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13) |
InChIキー |
NGJLFMBOFBKYHK-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC=CC=C1)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
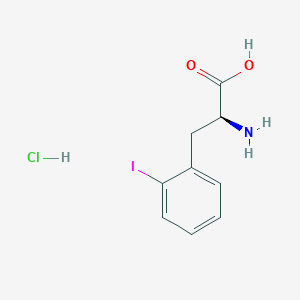
silane](/img/structure/B8496525.png)

![4-(Piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B8496534.png)

![5-chloro-1H-pyrrolo[2,3-f]quinoline](/img/structure/B8496548.png)





